[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-fluorophenyl)ethenyl] 2-fluorobenzoate
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Overview
Description
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-fluorophenyl)ethenyl] 2-fluorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-fluorophenyl)ethenyl] 2-fluorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the benzyl group. The fluorophenyl group is then attached via a Heck reaction, and the final step involves esterification with 2-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and esterification steps, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-fluorophenyl)ethenyl] 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: N-oxides of the benzimidazole core.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-fluorophenyl)ethenyl] 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-fluorophenyl)ethenyl] 2-fluorobenzoate involves its interaction with molecular targets such as DNA and proteins. The benzimidazole core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the fluorophenyl group can interact with specific protein targets, inhibiting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate
- [(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)ethenyl] 2-bromobenzoate
- [(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-iodophenyl)ethenyl] 2-iodobenzoate
Uniqueness
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-fluorophenyl)ethenyl] 2-fluorobenzoate is unique due to the presence of fluorine atoms, which can significantly alter its electronic properties and biological activity compared to its chloro, bromo, and iodo analogs. The fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its stability and bioavailability.
Properties
IUPAC Name |
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-fluorophenyl)ethenyl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20F2N2O2/c30-23-14-6-4-12-21(23)27(35-29(34)22-13-5-7-15-24(22)31)18-28-32-25-16-8-9-17-26(25)33(28)19-20-10-2-1-3-11-20/h1-18H,19H2/b27-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFWXNADDYUWFO-OVVQPSECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=C(C4=CC=CC=C4F)OC(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C(\C4=CC=CC=C4F)/OC(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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